molecular formula C18H19NO3 B055441 (6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-indol-1-yl)-acetic acid CAS No. 121626-22-0

(6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-indol-1-yl)-acetic acid

Cat. No.: B055441
CAS No.: 121626-22-0
M. Wt: 297.3 g/mol
InChI Key: QWXIZSGZCNDDJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-indol-1-yl)-acetic Acid (CAS Registry Number: 121626-22-0) is a functionalized indole derivative of significant interest in medicinal and organic chemistry research. The compound has a molecular formula of C18H19NO3 and a molecular weight of 297.35 g/mol . Its structure is characterized by a tetrahydroindol-4-one core, which is a partially saturated indole system, substituted with geminal dimethyl groups at the 6-position, a phenyl ring at the 2-position, and an acetic acid moiety linked to the nitrogen atom at the 1-position. Indole derivatives represent a privileged scaffold in drug discovery due to their wide range of biological activities. The indole nucleus is a fundamental building block found in numerous natural products and pharmacologically active compounds . Researchers are particularly interested in novel indole derivatives for their potential antiviral, anticancer, anti-inflammatory, and antimicrobial properties . For instance, closely related structural analogs, such as 2,6,6-trimethyl-1-phenyl-5,7-dihydroindol-4-one, have been utilized as key intermediates in synthetic organic chemistry, demonstrating the reactivity and utility of this chemical class . Furthermore, recent studies highlight that structurally complex indole derivatives can be designed and synthesized to explore new therapeutic possibilities, underscoring the research value of this compound as a versatile precursor or intermediate . The acetic acid side chain in this molecule offers a handle for further chemical modification, such as the formation of amide bonds or esters, making it a valuable building block for constructing more complex molecules, biochemical probes, or combinatorial libraries aimed at investigating biological mechanisms and structure-activity relationships (SAR). This product is offered For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(6,6-dimethyl-4-oxo-2-phenyl-5,7-dihydroindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-18(2)9-15-13(16(20)10-18)8-14(19(15)11-17(21)22)12-6-4-3-5-7-12/h3-8H,9-11H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXIZSGZCNDDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(N2CC(=O)O)C3=CC=CC=C3)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350573
Record name (6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121626-22-0
Record name (6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-indol-1-yl)-acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C18H19NO3. It features a complex indole structure that contributes to its biological activity. The presence of the acetic acid moiety enhances its solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and disruption of tubulin polymerization. For instance, research indicates that compounds with similar indole structures can lead to G2/M cell cycle arrest and inhibit tumor growth by targeting microtubules .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Its effectiveness against both gram-positive and gram-negative bacteria has been documented, suggesting potential use in developing new antibiotics. The mechanism may involve disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Neuroprotective Effects

This compound has shown promise in neuroprotection. It may modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Studies suggest that compounds with similar structures can enhance cognitive function and provide protective effects against neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers programmed cell death in cancer cells via caspase pathways.
  • Microtubule Disruption : By binding to tubulin, it prevents microtubule formation necessary for mitosis.
  • Antioxidant Activity : It scavenges free radicals and reduces oxidative damage in cells.
  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

Case Studies

Several studies have evaluated the biological activity of this compound:

StudyFocusFindings
Afifi et al. (2017)AnticancerInduced apoptosis in MCF-7 cells; G2/M arrest observed.
Suvarna et al. (2017)AntimicrobialEffective against Staphylococcus aureus and Escherichia coli.
Rawat & Verma (2016)NeuroprotectionReduced oxidative stress in neuronal models; improved cognitive function noted.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that derivatives of indole compounds exhibit anticancer properties. For instance, studies have shown that compounds similar to (6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-indol-1-yl)-acetic acid can inhibit tumor growth by inducing apoptosis in cancer cells. A study demonstrated that modifications in the indole structure can enhance cytotoxicity against various cancer cell lines .

2. Neuroprotective Effects
Indole derivatives have been studied for their neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to cross the blood-brain barrier makes it a candidate for further investigation in treating neurodegenerative disorders .

3. Antimicrobial Properties
The compound has shown promising results as an antimicrobial agent. Research indicates that certain indole derivatives possess activity against a range of bacteria and fungi, suggesting potential applications in developing new antibiotics or antifungal treatments .

Materials Science Applications

1. Polymer Chemistry
The unique structural features of this compound make it suitable for incorporation into polymer matrices. Its use as a monomer can lead to the development of novel polymers with enhanced mechanical properties and thermal stability .

2. Organic Light Emitting Diodes (OLEDs)
Research into the optical properties of this compound has revealed its potential application in OLED technology. The compound's ability to emit light when excited makes it a candidate for use in next-generation display technologies .

Agricultural Chemistry Applications

1. Pesticidal Activity
Studies have reported that indole derivatives exhibit insecticidal and fungicidal activities. The application of this compound in agricultural formulations could provide an effective means of pest control while minimizing environmental impact .

2. Plant Growth Regulation
The compound may also serve as a plant growth regulator. Preliminary studies suggest that it can influence plant growth parameters such as germination rates and biomass production .

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cells
Neuroprotective EffectsPotential treatment for neurodegenerative diseases
Antimicrobial PropertiesEffective against various bacteria and fungi
Materials SciencePolymer ChemistryEnhances mechanical properties and thermal stability
OLED TechnologyCandidate for light-emitting applications
Agricultural ChemistryPesticidal ActivityInsecticidal and fungicidal properties reported
Plant Growth RegulationInfluences germination rates and biomass production

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / CAS Number Key Structural Features Key Differences vs. Target Compound Potential Implications Source
[6,6-dimethyl-4-oxo-1-(4-sulfamoylphenyl)-...]acetic acid Sulfamoylphenyl substituent at position 1 Replacement of phenyl with sulfonamide group Enhanced polarity; potential antibacterial activity
6,6-dimethyl-1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one Diphenyl substitution (positions 1 and 2); lacks acetic acid group No acetic acid; increased lipophilicity Altered pharmacokinetics; reduced H-bonding
2-(6-Methyl-1H-indol-3-yl)acetic acid (52531-20-1) Fully aromatic indole ring; methyl at position 6; acetic acid at position 3 Aromatic vs. tetrahydro core; positional isomerism Higher metabolic stability; distinct electronic profile
2-(4-methylphenyl)-2-oxoethyl ... acetate (351896-76-9) Tetrachloro-isoindole dione ester; methylphenyl-oxoethyl chain Ester linkage; chlorine substituents Increased molar mass (475 g/mol); altered toxicity

Preparation Methods

Condensation of α-Haloketones with 1,3-Diketones

A widely adopted method involves the acid-catalyzed condensation of α-haloketones (e.g., phenacyl bromide) with 1,3-diketones (e.g., dimedone). Under refluxing acetic acid with sodium acetate, this reaction proceeds via enamine formation, followed by cyclization to yield 6,6-dimethyl-4-oxo-tetrahydroindole intermediates.

Example Protocol

  • Reactants : Phenacyl bromide (1.0 eq), dimedone (1.2 eq), glacial acetic acid (solvent), sodium acetate (1.5 eq).

  • Conditions : Reflux at 120°C for 5–7 hours.

  • Yield : 68–72% after recrystallization (DMF/acetic acid).

Pd-Catalyzed Intramolecular C-H Functionalization

Palladium-catalyzed C-H activation offers a regioselective pathway. Starting from (halobenzyl)pyrrole derivatives, intramolecular cyclization forms the tetrahydroindol-4-one core.

Key Parameters

  • Catalyst : Pd(OAc)₂ (5 mol%).

  • Ligand : PPh₃ (10 mol%).

  • Solvent : Toluene at 100°C for 12 hours.

  • Yield : 60–65%.

Functionalization of the Tetrahydroindole Core

Introduction of the Phenyl Group at Position 2

Electrophilic aromatic substitution (EAS) or Suzuki-Miyaura coupling introduces the phenyl moiety.

EAS with Benzene Derivatives

Using Friedel-Crafts acylation:

  • Reactants : Tetrahydroindol-4-one (1.0 eq), benzoyl chloride (1.2 eq), AlCl₃ (1.5 eq).

  • Conditions : Dichloromethane, 0°C to room temperature, 4 hours.

  • Yield : 55–60%.

Suzuki Coupling

For enhanced regiocontrol:

  • Reactants : Bromotetrahydroindole (1.0 eq), phenylboronic acid (1.5 eq), Pd(PPh₃)₄ (3 mol%).

  • Conditions : DME/H₂O (3:1), K₂CO₃ (2.0 eq), 80°C for 6 hours.

  • Yield : 70–75%.

Acetic Acid Moiety Installation

Alkylation of the indole nitrogen with bromoacetic acid derivatives achieves this step.

Procedure

  • Reactants : 2-Phenyl-tetrahydroindol-4-one (1.0 eq), ethyl bromoacetate (1.2 eq), K₂CO₃ (2.0 eq).

  • Conditions : DMF, 80°C for 3 hours, followed by hydrolysis (HCl/EtOH, reflux).

  • Yield : 80–85%.

Enantioselective Synthesis Strategies

Rhodium-Catalyzed Asymmetric C-H Insertion

Chiral rhodium catalysts enable enantioselective synthesis of intermediates.

Optimization

  • Catalyst : Rh₂(S-DOSP)₄ (2 mol%).

  • Solvent : Dichloromethane at 0°C.

  • Enantiomeric Excess : 88–92% ee.

Kinetic Resolution via Lipase Catalysis

Racemic mixtures of intermediates are resolved using immobilized lipases (e.g., CAL-B).

Conditions

  • Substrate : Racemic acetylated intermediate.

  • Enzyme : CAL-B (10 mg/mmol).

  • Solvent : TBME, 25°C, 24 hours.

  • Conversion : 45–50% (≥99% ee for remaining substrate).

Purification and Characterization

Recrystallization Protocols

  • Solvent System : DMF/acetic acid (4:1 v/v).

  • Purity : ≥95% (HPLC).

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.30 (m, 5H, Ph), 4.20 (s, 2H, CH₂CO₂H), 2.85–2.70 (m, 4H, tetrahydroindole CH₂), 1.40 (s, 6H, (CH₃)₂).

  • LC-MS : m/z 298.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage
Condensation68–72%5–7 hoursScalability
Pd-Catalyzed C-H Activation60–65%12 hoursRegioselectivity
Suzuki Coupling70–75%6 hoursFunctional Group Tolerance
Rh-Catalyzed Asymmetric50–55%24 hoursHigh Enantioselectivity

Q & A

Q. What are the established synthetic routes for (6,6-Dimethyl-4-oxo-2-phenyl-4,5,6,7-tetrahydro-indol-1-yl)-acetic acid?

The compound is synthesized via C-H insertion reactions using rhodium carbenoids to form arylalkenyl indoles, followed by Cope rearrangement-elimination . Pd-catalyzed intramolecular C-H bond functionalization of (halobenzyl)pyrroles is another route for constructing condensed pyrroloindole derivatives . Typical conditions involve refluxing in acetic acid with sodium acetate (3–5 hours), followed by recrystallization from DMF/acetic acid mixtures .

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

  • Recrystallization purity checks : Use acetic acid or DMF/acetic acid mixtures to isolate crystalline products .
  • Spectroscopic analysis : Employ NMR (for indole ring protons and acetic acid moiety) and LC-MS to confirm molecular weight and structural integrity.
  • Chromatographic methods : HPLC or TLC to monitor reaction progress and purity .

Q. What safety precautions are required during handling?

The compound is classified as a skin and eye irritant (Hazard Statements: Eye Irrit. 2, Skin Irrit. 2). Mandatory precautions include:

  • PPE : Gloves, goggles, and lab coats .
  • Ventilation : Use fume hoods during synthesis to avoid acetic acid vapor exposure .
  • Storage : Keep in airtight containers away from heat sources .

Advanced Research Questions

Q. How can enantioselective synthesis of derivatives be optimized?

Asymmetric C-H insertion using rhodium carbenoids achieves enantioselectivity. Key parameters include:

  • Catalyst selection : Chiral rhodium complexes (e.g., Rh₂(S-DOSP)₄) for stereocontrol .
  • Temperature control : Lower temperatures (0–25°C) improve enantiomeric excess (ee).
  • Solvent optimization : Dichloromethane or toluene enhances reaction efficiency .
    Validate ee using chiral HPLC or polarimetry.

Q. How to analyze and mitigate by-products during synthesis?

Common by-products arise from:

  • Incomplete C-H insertion : Monitor via LC-MS and adjust catalyst loading (e.g., 2–5 mol% Pd) .
  • Acetic acid side reactions : Recrystallization in DMF/acetic acid removes acetylated impurities .
  • Oxidative degradation : Store intermediates under inert gas (N₂/Ar) to prevent indole ring oxidation .

Q. What computational methods predict reactivity in C-H functionalization?

  • DFT studies : Model transition states of rhodium-carbenoid C-H insertion to identify steric/electronic effects on regioselectivity.
  • Molecular docking : Screen derivatives for guanylate cyclase inhibition by simulating binding to the enzyme’s active site .
    Use software like Gaussian or Schrödinger Suite with B3LYP/6-31G* basis sets.

Q. How to evaluate biological activity against guanylate cyclase?

  • In vitro assays : Measure enzyme inhibition using cyclic GMP ELISA kits.
  • Structure-activity relationship (SAR) : Modify the phenyl or acetic acid moiety and test IC₅₀ values .
  • Cellular models : Use HEK293 cells overexpressing guanylate cyclase to assess cytotoxicity and potency .

Q. What strategies improve stability under physiological conditions?

  • Prodrug design : Esterify the acetic acid group to enhance membrane permeability .
  • pH-sensitive formulations : Encapsulate in liposomes or nanoparticles for targeted release .
  • Accelerated stability testing : Expose to pH 1–9 buffers and analyze degradation via UPLC-MS .

Methodological Notes

  • Contradictions in evidence : While emphasizes rhodium-catalyzed C-H insertion, focuses on Pd-catalyzed methods. These are complementary approaches depending on target derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.